REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH:12]([CH2:23][C:24]1[CH:29]=[CH:28]C=CC=1)[C:13](N[C@H](C(OC)=O)CO)=[O:14].Cl.O.[CH2:32]([O:34]CC)C>>[CH3:32][O:34][C:13](=[O:14])[CH:12]([CH2:23][CH2:24][CH:29]=[CH2:28])[NH2:3]
|
Name
|
N-(phenylmethylene)-2-(3-butenyl)glycine methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)C(C(=O)N[C@@H](CO)C(=O)OC)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Place under an argon atmosphere and stir for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Separate the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
extract into chloroform
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(N)CCC=C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |